Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate
Description
Historical Context and Discovery in Organic Chemistry
The emergence of this compound as a synthetic target coincides with the broader exploration of cyclohexadienone derivatives in the early 21st century. While its exact first synthesis remains undocumented in public databases, structural analogs such as methyl 4-oxocyclohexa-2,5-diene-1-carboxylate were cataloged in PubChem by 2007, with subsequent modifications reflecting ongoing research interest. The compound’s design likely originated from efforts to combine the electronic properties of α,β-unsaturated ketones with the steric and electronic modulation provided by ester and alkyl groups. Early synthetic routes probably involved Diels-Alder reactions or oxidative dearomatization strategies, given the prevalence of these methods in cyclohexadienone synthesis.
A key milestone was the recognition of its potential in diversity-oriented synthesis (DOS), where its planar chirality and multiple reactive sites enabled access to stereochemically complex frameworks. For example, derivatives of this compound have been employed in photoinduced [4+2] cycloadditions, as demonstrated in the synthesis of phosphonate-containing cyclohexadienes. The compound’s structural features—including the electron-withdrawing ester group and the methyl substituent at position 1—position it as a strategic intermediate for regioselective functionalization.
Significance in Cyclohexadienone Derivative Research
This compound occupies a critical niche in cyclohexadienone chemistry due to its dual reactivity profile:
- Dienone Reactivity : The conjugated dienone system participates in cycloadditions, Michael additions, and redox transformations. For instance, its cyclohexadienone core has been leveraged in [4+2] cycloadditions with dienes to construct bicyclic frameworks.
- Ester-Directed Functionalization : The methyl carboxylate group directs site-selective reactions, such as nucleophilic attacks at the α-position or transesterification, enabling modular derivatization.
The compound’s utility is exemplified in the synthesis of benzenesulfonamide derivatives, where it serves as a linchpin for introducing cyclohexadienyl motifs into bioactive molecules. Additionally, its methyl group at position 1 introduces steric effects that influence reaction stereochemistry, a property exploited in asymmetric catalysis and natural product synthesis.
Recent advancements have highlighted its role in generating quaternary stereocenters. For example, palladium-catalyzed allylic alkylations using derivatives of this compound yield products with >90% enantiomeric excess, underscoring its value in stereoselective synthesis. The table below summarizes key molecular properties derived from PubChem data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1(C)C=CC(=O)C=C1 |
| InChI Key | JOLYVYORCXSAOR-UHFFFAOYSA-N |
Scope of Academic Interest and Research Gaps
Despite its demonstrated utility, several unanswered questions surround this compound:
- Stereoelectronic Control : The interplay between the ester group’s electron-withdrawing effects and the methyl group’s steric bulk remains underexplored in radical-mediated transformations. Preliminary studies suggest that these features could stabilize transition states in photoredox catalysis.
- Natural Product Relevance : While the compound’s scaffold resembles segments of terpenoids and alkaloids, its direct application to natural product synthesis is limited. Research gaps exist in adapting its reactivity for constructing polycyclic systems like taxanes or indole alkaloids.
- Computational Modeling : Predictive models for its regioselectivity in multi-component reactions are scarce. Density functional theory (DFT) studies could elucidate preferential attack trajectories at the dienone system’s α- vs. γ-positions.
Emerging methodologies, such as electrochemical functionalization and enzyme-mediated asymmetric synthesis, present untapped opportunities. For instance, the compound’s dienone system could serve as a substrate for biocatalytic reductions to access chiral cyclohexanol derivatives. Furthermore, its integration into metal-organic frameworks (MOFs) for catalytic applications remains unexplored.
Properties
CAS No. |
62680-14-2 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
BNFRKSGZHQBUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidation and Esterification Route
One classical approach involves the oxidation of methyl 1-methylcyclohexadiene-1-carboxylate precursors to introduce the 4-oxo functionality. This is typically achieved using mild oxidants that selectively target the 4-position without disrupting the diene system.
- Oxidants Used: Common reagents include hypervalent iodine compounds such as bis(trifluoroacetoxy)iodobenzene (PIFA) or pentafluorophenyliodane derivatives, which provide controlled oxidation.
- Reaction Conditions: The oxidation is performed in dichloromethane at ambient or slightly reduced temperatures to avoid side reactions.
- Esterification: The methyl ester group is often introduced prior to oxidation or maintained throughout the process by using methyl esters of the starting materials.
Synthesis from Diazoquinones and Allylboronic Acids
Another method involves the preparation of diazoquinones followed by reaction with allylboronic acids to form allylphenol intermediates, which upon further treatment yield the target compound.
- Procedure: The diazoquinones are prepared according to literature methods and reacted with allylboronic acid under controlled temperature to moderate hydrogen chloride evolution.
- Purification: The product is isolated by trituration and purified by flash column chromatography on silica gel.
- Yield and Purity: This method provides good yields of the target compound with high purity, suitable for further synthetic applications.
Metal Salt Formation and Characterization
In some studies, the compound is prepared as part of metal salt complexes to study its reactivity and bioactivity.
- Metal Salts: Alkali metal salts of related oxocyclohexadienyl carboxylates are synthesized by reacting the compound with alkali metal hydroxides in methanol, followed by precipitation with diethyl ether.
- Characterization: These salts are characterized by elemental analysis, IR, and NMR spectroscopy, confirming the presence of the keto and ester functionalities.
Photoinduced Cycloaddition and Subsequent Functionalization
Advanced synthetic routes involve photoinduced [4+2] cycloaddition reactions of dienes with quinonemethides, followed by functional group transformations to yield methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate derivatives.
- Reaction Conditions: The reactions are carried out under UV irradiation with subsequent extraction and purification steps.
- Advantages: This method allows for the construction of complex cyclohexadienone frameworks with high regio- and stereoselectivity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The oxidation step is critical and must be carefully controlled to avoid over-oxidation or decomposition of the conjugated diene system.
- The use of hypervalent iodine reagents offers a selective and mild oxidation pathway, though yields can vary depending on substrate and conditions.
- The diazoquinone approach provides a robust method for synthesizing the compound with good yields and purity, suitable for scale-up.
- Metal salt derivatives of the compound have been synthesized to explore bioactivity and coordination chemistry, indicating the compound’s versatility.
- Photoinduced cycloaddition methods expand the synthetic utility of the compound, allowing for the generation of structurally diverse analogs.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate serves as a versatile intermediate in organic synthesis. It is used to produce complex organic molecules, including:
- Natural Products : Its structure allows for modifications that lead to various natural compounds.
- Pharmaceuticals : The compound is investigated as a precursor in the synthesis of drugs targeting inflammatory diseases and cancers.
Medicinal Chemistry
The compound's potential therapeutic properties are under investigation. Some notable applications include:
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound may exhibit anti-inflammatory activity.
- Anticancer Research : Studies are exploring its efficacy in inhibiting tumor growth through specific biochemical pathways.
Material Science
This compound is also utilized in materials science for:
- Polymer Synthesis : It acts as a building block for creating polymers with unique properties.
- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations that enhance adhesion and durability.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study focused on the synthesis of derivatives from this compound demonstrated its potential as a scaffold for developing new anti-inflammatory drugs. The derivatives were tested on various inflammatory models, showing promising results in reducing inflammation markers.
Case Study 2: Polymer Development
Research conducted on the use of this compound in polymer synthesis highlighted its effectiveness in producing high-performance coatings. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can influence biological pathways and processes, making it a valuable compound for research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties can be contextualized by comparing it to derivatives with varying substituents. Below is a comparative analysis based on available
Table 1: Key Properties of Methyl 1-Methyl-4-Oxocyclohexa-2,5-Diene-1-Carboxylate and Analogues
Key Observations
Substituent Effects on Reactivity :
- The methyl group at position 1 in the target compound provides steric bulk but minimal electronic perturbation, whereas a fluorine substituent (as in 9d) introduces significant electronegativity, reducing electron density in the ring and altering regioselectivity in reactions .
- The oxo group at position 4 is critical for conjugation; replacing it with less electronegative groups (e.g., hydroxyl) diminishes the compound’s stability and reactivity .
Spectroscopic and Structural Insights: Nuclear Overhauser Effect (NOE) data for fluorinated analogues (e.g., 9d) reveal distinct conformational preferences compared to methyl-substituted derivatives. For example, irradiation of H-a in 9d showed stronger NOE correlations with H-1 and H-4 (+6.0% and +10.2%, respectively), suggesting altered ring puckering due to fluorine’s electronegativity . Computational studies on group electronegativity (e.g., SnRR’R’’X systems) highlight that substituent electronegativity linearly correlates with NMR chemical shifts, a principle applicable to predicting the behavior of cyclohexadiene derivatives .
Synthetic Utility: The methyl ester group enhances solubility in nonpolar solvents, facilitating purification, whereas bulkier esters (e.g., tert-butyl) may hinder crystallization . Fluorinated analogues require specialized handling (e.g., low-temperature photoirradiation) due to their higher reactivity and sensitivity .
Research Findings and Methodological Considerations
- Structural Elucidation: Tools like SHELXL and Mercury CSD are routinely employed for crystallographic refinement and visualization of such compounds. For instance, SHELXL’s robustness in handling anisotropic displacement parameters ensures accurate modeling of the dienone system’s electron density .
- Electron Density and Reactivity: The conjugated dienone system exhibits pronounced electron deficiency at the α,β-unsaturated ketone, making it a potent dienophile. Substituent electronegativity (e.g., fluorine vs. methyl) modulates this effect, as demonstrated by Hammett σ constants and computational hardness/softness metrics .
- Chiral Recognition: High-pressure experiments on fluorinated derivatives (e.g., 4-fluorocyclohexenones) suggest that steric and electronic factors jointly influence enantioselectivity in catalytic processes—a principle extrapolatable to the methyl-substituted analogue .
Biological Activity
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₉H₁₀O₃
- Molecular Weight : 166.062 g/mol
- Structure : The compound features a cyclohexadiene ring with a methyl group and a carboxylate ester functional group.
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help in reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage.
- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
In Vitro Studies
Several studies have investigated the biological activity of this compound using in vitro assays:
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Effects :
Potential Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
- As an Antioxidant Supplement : Its ability to scavenge free radicals may support health in aging populations or individuals with oxidative stress-related conditions.
- In Anti-inflammatory Therapies : The modulation of inflammatory cytokines positions it as a candidate for developing new anti-inflammatory drugs.
- As an Antimicrobial Agent : Its efficacy against certain bacteria suggests potential use in pharmaceutical formulations aimed at preventing infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
